2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-1-pyrrolidin-1-yl-ethanone 2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-1-pyrrolidin-1-yl-ethanone
Brand Name: Vulcanchem
CAS No.: 436092-94-3
VCID: VC2146596
InChI: InChI=1S/C13H16N6O/c14-11-5-3-10(4-6-11)13-15-17-19(16-13)9-12(20)18-7-1-2-8-18/h3-6H,1-2,7-9,14H2
SMILES: C1CCN(C1)C(=O)CN2N=C(N=N2)C3=CC=C(C=C3)N
Molecular Formula: C13H16N6O
Molecular Weight: 272.31 g/mol

2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-1-pyrrolidin-1-yl-ethanone

CAS No.: 436092-94-3

Cat. No.: VC2146596

Molecular Formula: C13H16N6O

Molecular Weight: 272.31 g/mol

* For research use only. Not for human or veterinary use.

2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-1-pyrrolidin-1-yl-ethanone - 436092-94-3

Specification

CAS No. 436092-94-3
Molecular Formula C13H16N6O
Molecular Weight 272.31 g/mol
IUPAC Name 2-[5-(4-aminophenyl)tetrazol-2-yl]-1-pyrrolidin-1-ylethanone
Standard InChI InChI=1S/C13H16N6O/c14-11-5-3-10(4-6-11)13-15-17-19(16-13)9-12(20)18-7-1-2-8-18/h3-6H,1-2,7-9,14H2
Standard InChI Key YHQGUEYCDLJEPR-UHFFFAOYSA-N
SMILES C1CCN(C1)C(=O)CN2N=C(N=N2)C3=CC=C(C=C3)N
Canonical SMILES C1CCN(C1)C(=O)CN2N=C(N=N2)C3=CC=C(C=C3)N

Introduction

Chemical Identity and Structure

2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-1-pyrrolidin-1-yl-ethanone is a nitrogen-rich heterocyclic compound with several distinct structural features. The compound's core consists of a tetrazole ring, which is a five-membered aromatic heterocycle containing four nitrogen atoms. This tetrazole moiety is connected to both an amino-substituted phenyl group and a pyrrolidinyl ethanone functionality, creating a complex molecular architecture with multiple potential interaction points.

Molecular Identification

The compound can be identified through various standard chemical identifiers as presented in Table 1:

IdentifierValue
IUPAC Name2-[5-(4-aminophenyl)tetrazol-2-yl]-1-pyrrolidin-1-ylethanone
CAS Number436092-94-3
Molecular FormulaC13H16N6O
Molecular Weight272.31 g/mol
Standard InChIInChI=1S/C13H16N6O/c14-11-5-3-10(4-6-11)13-15-17-19(16-13)9-12(20)18-7-1-2-8-18/h3-6H,1-2,7-9,14H2
Standard InChIKeyYHQGUEYCDLJEPR-UHFFFAOYSA-N

These identifiers provide a standardized means of referencing and cataloging the compound in chemical databases and literature .

Structural Components

  • A tetrazole ring (5-membered heterocycle with 4 nitrogen atoms)

  • A para-amino-substituted phenyl group

  • A pyrrolidine ring (5-membered nitrogen-containing heterocycle)

  • An ethanone linking group connecting the tetrazole to the pyrrolidine

This structural arrangement results in a compound with multiple nitrogen-containing functional groups, which influences its chemical behavior and potential applications.

Physical and Chemical Properties

Understanding the physical and chemical properties of 2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-1-pyrrolidin-1-yl-ethanone is essential for evaluating its potential applications and handling requirements.

Physical Properties

The compound exhibits distinct physical characteristics as detailed in Table 2:

PropertyValue
Physical StateSolid
Boiling Point557.8°C at 760 mmHg
Density1.46 g/cm³
Flash Point291.1°C
Refractive Index1.734
Exact Mass272.13900

These properties indicate that the compound is thermally stable, with a high boiling point and flash point, suggesting it remains solid under standard laboratory conditions .

Chemical Properties and Reactivity

The chemical behavior of this compound is primarily dictated by its functional groups:

The compound's logP value of 1.06380 indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability, which is relevant for biological applications .

Applications and Significance

The unique structural features of 2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-1-pyrrolidin-1-yl-ethanone contribute to its potential applications across various scientific domains.

Pharmaceutical Relevance

Tetrazole-containing compounds have gained significant attention in pharmaceutical research due to several advantageous properties:

  • Tetrazoles function as bioisosteres for carboxylic acids, potentially improving pharmacokinetic properties while maintaining biological activity

  • The nitrogen-rich structure can participate in hydrogen bonding interactions with biological targets

  • The presence of the amino group provides a handle for further structural elaboration, allowing for the creation of derivative compounds with potentially enhanced properties

Chemical Research Applications

The compound's structural features make it valuable in chemical research:

  • As a building block in organic synthesis

  • For studying structure-activity relationships in drug design

  • In the development of functional materials

  • In click chemistry applications, which are prized for their efficiency and selectivity

Structural Comparisons and Related Compounds

Understanding the relationship between 2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-1-pyrrolidin-1-yl-ethanone and structurally similar compounds provides insights into potential structural modifications for tailoring properties.

Comparison with Related Tetrazole Derivatives

A notable structural analog is 2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-1-piperidin-1-yl-ethanone, which differs from the target compound by containing a six-membered piperidine ring instead of the five-membered pyrrolidine ring. This subtle structural change can significantly affect the compound's physical, chemical, and biological properties.

The differences may include:

  • Altered spatial arrangement and conformational flexibility

  • Different basicity of the nitrogen atom

  • Modified lipophilicity and membrane permeability

  • Potential changes in binding affinity to biological targets

Structure-Property Relationships

The relationship between structural modifications and resulting property changes provides valuable insights for rational compound design. For tetrazole derivatives like 2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-1-pyrrolidin-1-yl-ethanone, several structure-property relationships may be considered:

  • Ring size effects (comparing pyrrolidine vs. piperidine analogs)

  • Substitution patterns on the phenyl ring

  • Modifications to the linking group between the tetrazole and the pyrrolidine

  • Alternative tetrazole regioisomers

These structural variations can be systematically explored to develop compounds with optimized properties for specific applications.

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